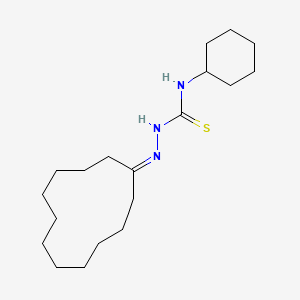

1-环十二烷酮 N-环己基硫代半氨基甲腙

描述

Thiosemicarbazones are a class of compounds known for their diverse chemical properties and applications in various fields, including chemistry and pharmacology. Cyclododecanone serves as a versatile starting material in organic synthesis, offering pathways to complex cyclic and acyclic compounds through various chemical reactions.

Synthesis Analysis

The synthesis of cyclododecanone derivatives, including those involving N-cyclohexylthiosemicarbazone, typically involves the initial preparation of cyclododecanone followed by its reaction with appropriate thiosemicarbazides. For example, oxidative cyclisation of N-substituted cyclododecanone thiosemicarbazones has been reported, demonstrating the formation of complex heterocyclic structures upon treatment with oxidizing agents (Zhen, 2001).

Molecular Structure Analysis

The molecular and crystal structure of related thiosemicarbazone compounds, such as 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone, has been characterized through various spectroscopic methods, confirming the presence of specific bonding patterns and molecular conformations that influence the compound's chemical behavior (Joseph et al., 2004).

Chemical Reactions and Properties

Thiosemicarbazones undergo a range of chemical reactions, including complexation with metals, redox reactions, and cyclization. These reactions are pivotal in exploring the chemical space around these compounds for applications in catalysis, material science, and bioactive molecule development. Complexes of N(4)-cyclohexylthiosemicarbazones have been prepared and characterized, showcasing the ligand's ability to coordinate with metals and influence the chemical properties of the resulting complexes (West et al., 1998).

科学研究应用

聚合物合成

1-环十二烷酮衍生物已被用于合成新型聚酰亚胺,展示了它们在制造具有理想物理性质的材料中的应用。一项涉及由 1,1-双[4-(4-氨基苯氧基)苯基]环十二烷制备聚酰亚胺的研究突出了侧环十二亚甲基烯基赋予的柔韧性和体积。这些聚酰亚胺在极性溶剂中表现出显着的溶解性、高的玻璃化转变温度和热稳定性,使其适用于各种工业应用 (Liaw & Liaw, 1999).

分光光度分析

环己烷-1,3-二酮双硫代半氨基甲腙衍生物由于能够与特定离子生成有色溶液而被用作分光光度分析中的试剂。例如,它们在高氯酸介质中与氯酸根离子相互作用,形成稳定的黄色溶液,该溶液已用于测定痕量的氯酸根 (Ceba, Leyva, & Nevado, 1978)。类似地,另一个应用涉及使用环己烷-1,3-二酮双硫代半氨基甲腙快速测定六价铬,突出了其在检测合金钢中微量铬中的用途 (Reddy & Reddy, 1983).

环化反应

对 N-取代环十二烷酮硫代半氨基甲腙的研究证明了它们在氧化环化反应中的潜力。当用二氧化锰处理时,这些化合物会发生环化反应生成噻二唑啉,展示了合成化学中的一项新应用 (Zhen, 2001).

配位化学

环十二烷酮衍生物(特别是硫代半氨基甲腙)的配位化学因其与过渡金属形成配合物的特性而被探索。这些配合物表现出各种结构特征,在催化和作为合成新型材料的配体方面具有潜在的应用。例如,已经合成并表征了与钴(II, III)、镍(II)和铜(II)的配合物,展示了这些化合物在配位化学中的多功能性 (West et al., 1998).

药用应用

虽然直接涉及 1-环十二烷酮 N-环己基硫代半氨基甲腙在药物中的研究有限,但环糊精(一类相关的环状寡糖)已在药物递送中显示出广泛的用途。环糊精增强了难溶性药物的溶解性、稳定性和生物利用度,突出了环十二烷酮衍生物在药物应用中的广泛潜力 (Loftsson, Jarho, Másson, & Järvinen, 2005).

属性

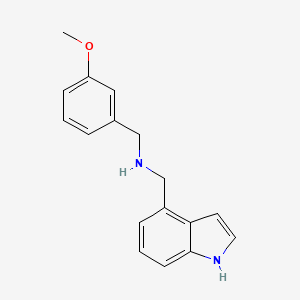

IUPAC Name |

1-(cyclododecylideneamino)-3-cyclohexylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3S/c23-19(20-17-13-11-8-12-14-17)22-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h17H,1-16H2,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGYUWQUYBAVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NNC(=S)NC2CCCCC2)CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclododecylidene-N-cyclohexylhydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)

![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)

![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide](/img/structure/B4622769.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)